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Datp-alpha-S, [35S]

Pyrosequencing DNA sequencing by synthesis Luciferase-based detection

Datp-alpha-S, [35S] (2′-deoxyadenosine 5′-O-(1-thio[³⁵S]triphosphate); [³⁵S]dATPαS) is a sulfur-35–labeled α-phosphorothioate analog of dATP. The substitution of a non-bridging oxygen at the α-phosphate with sulfur creates a chiral center, yielding Sp and Rp diastereomers.

Molecular Formula C10H16N5O11P3S
Molecular Weight 511.25 g/mol
Cat. No. B1514247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDatp-alpha-S, [35S]
Synonymsalpha-thio-dATP
alpha-thiodeoxyadenosine triphosphate
Molecular FormulaC10H16N5O11P3S
Molecular Weight511.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1/i29+4
InChIKeyCCPIKNHZOWQALM-VMLHZSDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Datp-alpha-S, [35S] – Radiolabeled Phosphorothioate Nucleotide for P2Y1 Receptor Assays and DNA Sequencing


Datp-alpha-S, [35S] (2′-deoxyadenosine 5′-O-(1-thio[³⁵S]triphosphate); [³⁵S]dATPαS) is a sulfur-35–labeled α-phosphorothioate analog of dATP. The substitution of a non-bridging oxygen at the α-phosphate with sulfur creates a chiral center, yielding Sp and Rp diastereomers [1]. The ³⁵S radiolabel (β⁻ emitter, Emax = 0.167 MeV, t₁/₂ ≈ 87.4 days) provides distinct advantages in autoradiographic resolution and safety relative to ³²P-based labels [2]. The compound serves dual roles: as a high-affinity radioligand selective for P2Y₁ purinoceptors over P2X subtypes, and as a polymerase-competent nucleotide analog that is not recognized by firefly luciferase, enabling its foundational use in pyrosequencing [3].

Why dATP, ³²P-Labeled dATP, or 7-Deaza-dATP Cannot Replace Datp-alpha-S, [35S] Across Its Core Applications


The functional profile of Datp-alpha-S, [35S] integrates three properties—P2Y₁ receptor selectivity, luciferase discrimination, and chiral α-phosphorothioate stereochemistry—that no single analog replicates. Natural dATP is a luciferase substrate and generates prohibitive background luminescence in pyrosequencing, while also binding P2X receptors non-selectively [1]. ³²P-labeled dATP delivers superior specific activity but produces diffuse autoradiographic bands due to high-energy β emissions (Emax = 1.71 MeV vs. 0.167 MeV for ³⁵S) and decays rapidly (t₁/₂ ≈ 14 days vs. ~87 days), compromising long-term experimental reproducibility and resolution [2]. 7-Deaza-dATP (c7dATP) matches the luciferase discrimination of dATPαS but inhibits apyrase significantly less, altering pyrosequencing reaction kinetics, and lacks the α-thiophosphate modification required for exonuclease resistance and stereochemical probing of polymerase mechanism [3]. The radiolabeled α-thiotriphosphate architecture is therefore functionally irreducible by in-class substitution.

Quantitative Differentiation Evidence for Datp-alpha-S, [35S] Against Structural and Functional Analogs


Luciferase Substrate Discrimination: dATPαS Eliminates Background Luminescence in Pyrosequencing Relative to dATP

In pyrosequencing, natural dATP serves as a substrate for firefly luciferase and generates ATP-dependent background luminescence even in the absence of incorporation, severely compromising the signal-to-noise ratio. Substitution of dATP by dATPαS eliminates this background because the α-phosphorothioate modification renders the nucleotide unrecognizable by luciferase while remaining an efficient substrate for DNA polymerase. This differential substrate recognition is the foundational enabling chemistry of the pyrosequencing method [1]. The commercial implementation of this principle is reflected in US Patent 6,210,891, which explicitly claims the use of dATPαS as a dATP replacement to enable real-time bioluminometric sequencing [2]. In contrast, dATP generates luminescence via luciferase-catalyzed reaction with an efficiency that, while weaker than ATP, is sufficient to obscure true incorporation signals; dATPαS reduces this non-specific luminescence to undetectable levels under standard pyrosequencing conditions [3].

Pyrosequencing DNA sequencing by synthesis Luciferase-based detection

P2Y₁ Receptor Binding Affinity and Pharmacological Selectivity of [³⁵S]dATPαS Versus P2X-Targeting Radioligands

[³⁵S]dATPαS binds with high affinity to P2Y purinoceptors while showing negligible binding to P2X subtypes, establishing it as a subtype-selective radioligand. In adult rat brain membranes, [³⁵S]dATPαS exhibits a Kd of 9 ± 2 nM with a Bmax of 39 ± 8 pmol/mg protein [1]. In chick brain membranes, the Kd is 13.3 nM [2]. The pharmacological profile confirms P2Y₁ identity: bound [³⁵S]dATPαS is dose-dependently displaced by 2-methylthio-ATP (2-MeSATP; 100 µM) but not by uridine-5′-triphosphate (UTP) or α,β-methylene-ATP (α,β-meATP), which are P2X-selective ligands [3]. The rank order of displacing potency is dATPαS > (3′-deoxyATP, 2-methylthioATP, ATPαS, ATP) > 2′-deoxyATP > 2-methylthioADP > ADP ≫ suramin, Reactive Blue-2 ≫ UTP, α,β-methyleneATP, adenosine, confirming P2Y subtype assignment [3]. In transfected COS-7 cells expressing recombinant P2Y₁ receptor, the Kd refines to 6.6 ± 0.3 nM with Bmax = 7.9 ± 2.2 pmol/mg protein [4]. By comparison, [³H]α,β-MeATP and [³⁵S]ATPγS label P2X receptors or mixed purinergic populations without equivalent P2Y₁ selectivity [5].

Purinergic receptor pharmacology Radioligand binding assay P2Y1 receptor quantification

DNA Polymerase Stereoselectivity: Sp-dATPαS Outperforms Rp-dATPαS by 57.5-Fold in Pol β Catalytic Efficiency

The α-phosphorothioate modification creates a chiral phosphorus center, and DNA polymerases exhibit strong stereoselectivity for the Sp diastereomer. Pre-steady-state kinetic analysis of wild-type DNA polymerase β (Pol β) from rat brain reveals that with Mg²⁺ as the activating metal ion, the stereoselectivity ratio defined as (kpol/Kd)Sp / (kpol/Kd)Rp equals 57.5 [1]. This means Sp-dATPαS is incorporated with ~58-fold greater catalytic efficiency than Rp-dATPαS by Pol β. When Mg²⁺ is replaced by Mn²⁺, the Sp/Rp ratio decreases to 7.6, and with Cd²⁺ it is 21 [1]. For DNA polymerase I (E. coli), earlier studies demonstrated that the Sp isomer is incorporated at ~89% of the dATP rate, whereas Rp isomer incorporation is less than 0.2% of the dATP rate [2]. The Rp isomer, when present as a contaminant in racemic dATPαS preparations, acts as a competitive inhibitor of polymerase extension, limiting pyrosequencing read lengths [3]. The functional implication is that procurement of stereochemically pure Sp-dATPαS (or [³⁵S]Sp-dATPαS) is critical for applications requiring efficient polymerase incorporation, whereas mixed Sp/Rp preparations compromise both incorporation efficiency and sequencing read length.

DNA polymerase mechanism Phosphorothioate stereochemistry Pre-steady-state kinetics

Autoradiographic Resolution and Practical Half-Life: [³⁵S]dATPαS vs. [³²P]-Labeled Nucleotides in DNA Sequencing Gels

The use of ³⁵S as the radiolabel in dATPαS confers a fundamental physical advantage over ³²P-based labeling strategies. ³⁵S emits β⁻ particles with Emax = 0.167 MeV compared to 1.71 MeV for ³²P, reducing the maximum irradiation distance in autoradiographic film and producing significantly narrower bands with higher spatial resolution [1]. This difference is not incremental: ³²P emissions penetrate multiple gel layers and expose surrounding silver halide crystals, causing band broadening that compromises base-calling accuracy in Maxam-Gilbert sequencing. In a direct application comparison, [³⁵S]dATPαS 3′-end-labeling of DNA restriction fragments using Sequenase Version 2.0 yields bands that are sharp with extremely low background on sequencing gels; a single labeling reaction produces sufficient labeled DNA for 80 sequencing lanes, and the labeled DNA remains usable for prolonged periods without significant radiolytic degradation [2]. The practical half-life of ³⁵S (~87.4 days) further permits multi-week experimental workflows without the frequent re-synthesis required by ³²P (t₁/₂ ≈ 14.3 days) [2]. [³³P]dATP offers an intermediate energy (Emax ≈ 0.249 MeV) with resolution approaching ³⁵S but at higher cost and with a shorter half-life (~25.3 days) [3].

Maxam-Gilbert sequencing DNA end-labeling Autoradiography resolution

Exonuclease III Resistance Conferred by α-Phosphorothioate Incorporation: dATPαS vs. Unmodified dATP

Incorporation of dATPαS at the 3′ terminus of DNA restriction fragments by E. coli DNA polymerase I generates phosphorothioate internucleotide linkages that confer complete resistance to exonuclease III digestion at the capped end. Under conditions where unmodified DNA is fully digested, a single α-phosphorothioate cap at one end of a double helix protects that strand from exonuclease III, resulting in asymmetric digestion of only the unprotected strand when the cap is placed at only one terminus [1]. This asymmetry enables controlled production of intact single strands upon complete digestion, or double-stranded fragments shortened from just one side upon limited digestion followed by S1 nuclease treatment, allowing selective removal of thousands of nucleotides from a defined end [1]. Unmodified dATP provides no such protection; both strands are symmetrically degraded by exonuclease III. The phosphorothioate cap also enables in vivo replication of manipulated plasmids after exonuclease III/S1 nuclease truncation and blunt-end religation, demonstrating that the modification is biologically tolerated [1]. This property is unique to α-thiophosphate analogs and is not shared by base-modified dATP analogs such as 7-deaza-dATP [2].

DNA exonuclease protection Phosphorothioate internucleotide linkage Asymmetric DNA manipulation

Human DNA Polymerase η Pre-Steady-State Burst Kinetics: dATPαS vs. dATP Incorporation Rate

Human DNA polymerase η (Pol η), a Y-family polymerase central to translesion synthesis and UV-damage bypass, discriminates between dATP and dATPαS in pre-steady-state burst kinetics. When Pol η is incubated with 500 µM of the correct incoming nucleotide, the burst-rate constant (kpol) for dATPαS incorporation is 29 s⁻¹ compared to 45 s⁻¹ for natural dATP, representing a 1.55-fold reduction in the polymerization rate constant [1]. The observation that dATPαS still supports robust burst-phase incorporation (29 s⁻¹), rather than eliminating it, confirms that the Sp isomer is productively accommodated in the Pol η active site. This contrasts sharply with the nearly complete blockade of Rp-dATPαS incorporation across multiple polymerase families [2]. In yeast Pol η, the discrimination is more pronounced: the linear rate constant for dATPαS incorporation opposite an abasic site is 0.00066 s⁻¹ compared to 0.0060 s⁻¹ for dATP, a 9.1-fold reduction [3]. These data provide a quantitative benchmark for polymerase mechanistic studies: dATPαS (Sp isomer) serves as a moderately slowed, stereochemically informative substrate rather than a chain terminator.

Translesion DNA synthesis DNA polymerase eta Pre-steady-state burst kinetics

High-Value Application Scenarios for Datp-alpha-S, [35S] Where Analog Substitution Fails


P2Y₁ Receptor Radioligand Binding Assays Requiring Kinetic Discrimination of Receptor vs. Non-Receptor Sites

For quantitative characterization of P2Y₁ purinoceptor expression, ligand affinity, and pharmacological profiling, [³⁵S]dATPαS is the radioligand of choice because its binding kinetics follow a two-step mechanism (R + A ⇌ RA ⇌ (RA)*) that includes a slow isomerization step detectable only at P2Y₁ receptor sites [1]. This kinetic signature—KA = 59 ± 19 nM, ki = (9.0 ± 0.8) × 10⁻³ s⁻¹, k₋ᵢ = (3.9 ± 0.7) × 10⁻³ s⁻¹ measured in transfected 1321N1 astrocytoma cells expressing human P2Y₁—enables unambiguous differentiation of true receptor binding from non-receptor adsorption, a capability absent from equilibrium-only radioligands such as [³H]dATP or [³⁵S]ATPγS [1]. The P2Y₁ selectivity (displacement by 2-MeSATP but not UTP or α,β-meATP) further ensures that binding signal originates from the target receptor subtype [2]. This combination of kinetic and pharmacological selectivity makes [³⁵S]dATPαS irreplaceable for P2Y₁ receptor autoradiography, mutant receptor characterization, and high-throughput antagonist screening.

Pyrosequencing Chemistry Where dATP Background Luminescence Must Be Eliminated

In pyrosequencing-by-synthesis, the substitution of dATP by dATPαS is not an optimization but a fundamental requirement: natural dATP is a luciferase substrate and generates ATP-dependent luminescence that obscures the pyrophosphate (PPi) signal used for base-calling [1]. dATPαS eliminates this background because the α-phosphorothioate renders the nucleotide unrecognizable by luciferase while maintaining efficient incorporation by DNA polymerase [2]. The method, as protected by US Patent 6,210,891, achieves real-time sequencing resolution . For optimal read length, the pure Sp isomer must be used because contaminating Rp-dATPαS acts as a competitive polymerase inhibitor and limits processivity through homopolymeric T regions . This scenario demands procurement of stereochemically defined dATPαS (Sp isomer), as racemic preparations directly compromise sequencing performance metrics.

³⁵S-End-Labeling for High-Resolution Maxam-Gilbert Chemical Sequencing and DNA Damage Mapping

For chemical DNA sequencing protocols where band sharpness directly determines base-calling accuracy, [³⁵S]dATPαS provides autoradiographic resolution unattainable with ³²P-labeled nucleotides due to the 10-fold lower β⁻ emission energy (0.167 vs. 1.71 MeV) [1]. The Yang and Grant (2002) protocol demonstrates that [³⁵S]dATPαS 3′-end-labeling of plasmid DNA restriction fragments with Sequenase Version 2.0 yields bands described as sharp with extremely low background, and a single labeling reaction provides sufficient material for 80 sequencing lanes with stability for prolonged use without significant radiolytic degradation [2]. The method has been validated by mapping the sequence specificity of DNA damage induced by photoexcited riboflavin, confirming its utility in mechanistic DNA damage studies [2]. The 87.4-day half-life enables multi-week experimental campaigns without the logistical burden of repeated isotope ordering and labeling required by ³²P (14.3-day half-life).

Asymmetric Exonuclease Protection for Unidirectional DNA Truncation and Strand-Specific Probe Generation

The α-phosphorothioate internucleotide linkage formed upon dATPαS incorporation at the 3′ end of DNA restriction fragments confers complete resistance to exonuclease III digestion specifically at the capped terminus [1]. When dATPαS is incorporated at only one end of a linear DNA fragment, exonuclease III digestion proceeds exclusively from the unprotected end, enabling the controlled removal of thousands of nucleotides from a single side [1]. This property supports three distinct preparative workflows: (i) production of intact single-stranded DNA by exhaustive exonuclease III digestion when a cap is placed at only one end of a duplex; (ii) generation of unidirectionally truncated double-stranded fragments by limited exonuclease III digestion followed by S1 nuclease treatment; and (iii) in vivo replication of manipulated plasmids after truncation and blunt-end religation, as the phosphorothioate modification is biologically tolerated in E. coli [1]. Unmodified dATP provides none of these directional control capabilities, and base-modified analogs such as 7-deaza-dATP do not form phosphorothioate internucleotide linkages [2].

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